Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-
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Overview
Description
Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a nitro group, and a pyridinyl-oxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide, followed by nitration to introduce the nitro group. The pyridinyl-oxyphenyl moiety is then attached through a series of coupling reactions, often using reagents like sodium hydroxide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps like purification through recrystallization and chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- include:
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- Benzamide, N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-methylphenyl)-2-hydroxy.
Uniqueness
What sets Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
647853-03-0 |
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Molecular Formula |
C19H11ClN4O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(5-cyanopyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H11ClN4O4/c20-17-7-4-14(24(26)27)9-16(17)19(25)23-13-2-5-15(6-3-13)28-18-8-1-12(10-21)11-22-18/h1-9,11H,(H,23,25) |
InChI Key |
GGRPPPFPBJTRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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